molecular formula C34H22O6S B11533228 Sulfonyldibenzene-4,1-diyl dinaphthalene-1-carboxylate

Sulfonyldibenzene-4,1-diyl dinaphthalene-1-carboxylate

Cat. No.: B11533228
M. Wt: 558.6 g/mol
InChI Key: YYGKSMKTGLYZBW-UHFFFAOYSA-N
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Description

4-[4-(NAPHTHALENE-1-CARBONYLOXY)BENZENESULFONYL]PHENYL NAPHTHALENE-1-CARBOXYLATE is a complex organic compound featuring multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(NAPHTHALENE-1-CARBONYLOXY)BENZENESULFONYL]PHENYL NAPHTHALENE-1-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the esterification of naphthalene-1-carboxylic acid with 4-hydroxybenzenesulfonyl chloride, followed by further reactions to introduce additional naphthalene-1-carboxylate groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-[4-(NAPHTHALENE-1-CARBONYLOXY)BENZENESULFONYL]PHENYL NAPHTHALENE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

4-[4-(NAPHTHALENE-1-CARBONYLOXY)BENZENESULFONYL]PHENYL NAPHTHALENE-1-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Used in the production of dyes, pigments, and other materials due to its stable aromatic structure.

Mechanism of Action

The mechanism by which 4-[4-(NAPHTHALENE-1-CARBONYLOXY)BENZENESULFONYL]PHENYL NAPHTHALENE-1-CARBOXYLATE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-carboxylate derivatives: These compounds share the naphthalene core structure and exhibit similar chemical properties.

    Benzenesulfonyl derivatives: Compounds with the benzenesulfonyl group also show comparable reactivity and applications.

Uniqueness

4-[4-(NAPHTHALENE-1-CARBONYLOXY)BENZENESULFONYL]PHENYL NAPHTHALENE-1-CARBOXYLATE is unique due to the combination of multiple aromatic rings and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C34H22O6S

Molecular Weight

558.6 g/mol

IUPAC Name

[4-[4-(naphthalene-1-carbonyloxy)phenyl]sulfonylphenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C34H22O6S/c35-33(31-13-5-9-23-7-1-3-11-29(23)31)39-25-15-19-27(20-16-25)41(37,38)28-21-17-26(18-22-28)40-34(36)32-14-6-10-24-8-2-4-12-30(24)32/h1-22H

InChI Key

YYGKSMKTGLYZBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)OC(=O)C5=CC=CC6=CC=CC=C65

Origin of Product

United States

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